Olaparib Synthesis: Exclusive Intermediate for a High-Volume Oncology Drug
1-(Cyclopropylcarbonyl)piperazine hydrochloride is the designated and essential intermediate for the final step in the synthesis of olaparib (Lynparza), a leading PARP inhibitor with global sales exceeding $2.8 billion in 2023. The compound reacts with a key phthalazinone acid to install the cyclopropylcarbonyl piperazine moiety, a step that cannot be performed with alternative piperazines without compromising the final drug's activity. While general piperazine acyl chlorides or other acyl piperazines (e.g., 1-acetylpiperazine) could theoretically be coupled, they would generate different compounds entirely. The use of this specific intermediate is mandated by the drug's patented manufacturing process, with the final coupling yielding olaparib in 90% yield and 99.3% purity after optimization [1].
| Evidence Dimension | Role in Olaparib Synthesis (Final Step) |
|---|---|
| Target Compound Data | 1-(Cyclopropylcarbonyl)piperazine hydrochloride is a required building block in all major olaparib synthetic routes [1]. |
| Comparator Or Baseline | Alternative piperazines (e.g., 1-acetylpiperazine, 1-benzylpiperazine) would produce different, non-olaparib amide products. |
| Quantified Difference | N/A (Qualitative but critical differentiation: structural specificity) |
| Conditions | Synthesis of Olaparib via coupling with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid [1]. |
Why This Matters
For groups developing or manufacturing olaparib or its generic equivalents, this compound is not an optional building block but a mandated, supply-chain-critical starting material.
- [1] Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. View Source
